3-Hexanone, 4-diazo-2,2,5,5-tetramethyl-
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Overview
Description
3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- is an organic compound with the molecular formula C10H18N2O It is a diazo ketone, characterized by the presence of a diazo group (-N=N-) attached to a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- typically involves the diazotization of the corresponding ketone. The process begins with the preparation of 2,2,5,5-tetramethyl-3-hexanone, which is then subjected to diazotization using reagents such as nitrous acid or diazomethane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety measures for handling diazo compounds, and implementing purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for various studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- involves the reactivity of the diazo group. The diazo group can undergo decomposition to generate reactive intermediates such as carbenes, which can then interact with other molecules to form new bonds. These intermediates can target specific molecular sites, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-3-hexanone: A structurally similar ketone without the diazo group.
3-Pentanone, 2,2,4,4-tetramethyl-: Another ketone with a similar structure but different substituents.
Uniqueness
3-Hexanone, 4-diazo-2,2,5,5-tetramethyl- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
51884-33-4 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-diazo-2,2,5,5-tetramethylhexan-3-one |
InChI |
InChI=1S/C10H18N2O/c1-9(2,3)7(12-11)8(13)10(4,5)6/h1-6H3 |
InChI Key |
ZDQDSQHLQXCQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=[N+]=[N-])C(=O)C(C)(C)C |
Origin of Product |
United States |
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